molecular formula C12H22N2O2 B3102250 tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate CAS No. 1416263-23-4

tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

Cat. No.: B3102250
CAS No.: 1416263-23-4
M. Wt: 226.32 g/mol
InChI Key: CQJSNQCNXVJXDM-VHSXEESVSA-N
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Description

tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is a derivative of pyrrolidine and is often used as a building block in organic synthesis. This compound is known for its stability and versatility in various chemical reactions.

Scientific Research Applications

tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • rac-tert-Butyl (3aR,7aR)-7a-(hydroxymethyl)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate

Uniqueness

tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and stability compared to similar compounds. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl (3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJSNQCNXVJXDM-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCNC[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236406-56-7
Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Reactant of Route 2
tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Reactant of Route 3
tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Reactant of Route 4
tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Reactant of Route 6
tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

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